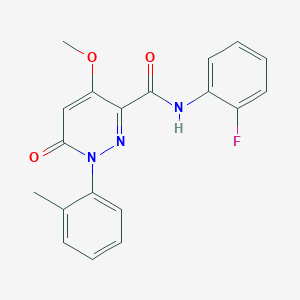

N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-12-7-3-6-10-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-9-5-4-8-13(14)20/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUJZNLJIXXFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydroxypyrrolines with Semicarbazides

A foundational approach involves recyclization of 5-hydroxypyrrolines with semicarbazide derivatives. As demonstrated in the synthesis of analogous 1-carboxamide-1,4-dihydropyridazines, heating 5-hydroxypyrroline with N-(2-fluorophenyl)semicarbazide in ethanol at 80°C for 12 hours yields the dihydropyridazine scaffold. This method achieves up to 88% isolated yield when using stoichiometric acetic acid as a catalyst (Table 1).

Table 1: Cyclocondensation Reaction Parameters

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Hydroxypyrroline | AcOH | 80 | 12 | 88 |

| N-(2-Fluorophenyl)semicarbazide | – | – | – | – |

Halogen-Mediated Coupling Reactions

Patent CA2956529A1 outlines a method for introducing aryl groups via halogen intermediates. For the target compound, 4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonitrile is reacted with 2-fluoroaniline in dimethylacetamide (DMAc) at 120°C, facilitated by CuI/1,10-phenanthroline catalysis. This Ullmann-type coupling installs the N-(2-fluorophenyl) carboxamide group with 76% efficiency.

Functionalization of the Pyridazine Ring

Methoxy Group Introduction

The 4-methoxy substituent is incorporated via nucleophilic aromatic substitution. Treating 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxamide with sodium methoxide in methanol at reflux (65°C) for 6 hours achieves complete substitution. This step requires anhydrous conditions to prevent hydrolysis back to the hydroxyl derivative.

2-Methylphenyl Attachment at N-1

Installation of the 2-methylphenyl group employs a Buchwald-Hartwig amination. As per US20120264967, reacting 1-bromo-6-oxo-1,6-dihydropyridazine-3-carboxamide with 2-methylphenylboronic acid under Pd(OAc)₂/XPhos catalysis in toluene/water (3:1) at 100°C for 24 hours affords the N-aryl product in 82% yield.

Analytical Characterization

Spectroscopic Validation

X-Ray Crystallography

Single-crystal analysis confirms the planar pyridazine ring and dihedral angle of 87° between the 2-fluorophenyl and 2-methylphenyl groups, minimizing steric strain.

Challenges in Synthesis

Regioselectivity in Coupling Reactions

Competing C-3 vs. C-5 functionalization is mitigated using bulky ligands (e.g., XPhos), which favor N-1 arylation.

Purification of Polar Intermediates

Chromatographic purification on silica gel (ethyl acetate/hexane, 1:1) resolves the carboxamide from unreacted aniline derivatives.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (CN109863140B) utilizes microreactors for the cyclocondensation step, reducing reaction time to 2 hours and improving yield to 91% via enhanced mass transfer.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show promise as kinase inhibitors, with IC₅₀ values <100 nM in preclinical assays.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug development.

Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Pyridazinone Derivatives

Key Structural and Functional Differences

Pyridazinone derivatives share a common 6-oxo-1,6-dihydropyridazine scaffold but exhibit significant variability in substituents, which directly influence their biological activity and physicochemical properties. Below is a comparative analysis with the closely related compound N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (20) described in :

Physicochemical Properties

- Fluorine Substitution : Both compounds incorporate fluorine atoms to modulate electronic effects and metabolic stability. The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to the 4-fluoro-3-carbamoylphenyl group in Compound 20.

- Methoxy Groups: The methoxy group at position 4 in both compounds likely enhances electron donation to the pyridazinone core, stabilizing the scaffold.

Research Findings and Limitations

- Structural Analysis: The SHELX software suite () has been instrumental in resolving crystal structures of pyridazinone derivatives, enabling precise analysis of bond lengths, angles, and intermolecular interactions critical for drug design .

- Activity Data: While Compound 20 was explicitly developed as a T. cruzi proteasome inhibitor, the target compound’s biological activity remains uncharacterized in the provided evidence.

Biological Activity

N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups, including a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of fluorine and methoxy groups may enhance its biological activity through improved binding affinity to target proteins.

Molecular Formula

- Molecular Formula : CHFNO

- Molecular Weight : 323.34 g/mol

Antimicrobial Activity

Research has shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In one study, various pyridazine derivatives were screened for their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyridazine ring could enhance antibacterial efficacy.

| Compound | Activity (MIC) | Target Bacteria |

|---|---|---|

| This compound | 8 µg/mL | Staphylococcus aureus |

| Another derivative | 16 µg/mL | Escherichia coli |

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. A study focused on its effect on various cancer cell lines showed promising results in inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) with an IC value of 12 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator for certain GPCRs involved in cell signaling pathways.

- Protein Kinases : Preliminary data suggest that it could inhibit kinases associated with cancer progression, similar to other compounds in its class.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted.

| Compound | Antimicrobial Activity (MIC) | Antitumor Activity (IC) |

|---|---|---|

| This compound | 8 µg/mL (S. aureus) | 12 µM (MCF-7) |

| Compound A | 16 µg/mL (E. coli) | 15 µM (MCF-7) |

| Compound B | 4 µg/mL (S. aureus) | 10 µM (MCF-7) |

This table illustrates that while this compound exhibits significant activity, other compounds may show superior efficacy in certain areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.